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Abstract

Fumonisin B3 (FB3) is a mycotoxin produced by Fusarium species, commonly found as a
contaminant in maize and other grains. While less studied than its analogue Fumonisin B1
(FB1), FB3 contributes to the overall toxic burden of fumonisins and is implicated in a range of
adverse health effects, including neurotoxicity. This technical guide provides a comprehensive
overview of the neurotoxic effects of FB3 exposure, detailing its mechanisms of action,
summarizing key in vitro and in vivo findings, and presenting detailed experimental protocols.
The primary mechanism of fumonisin neurotoxicity involves the disruption of sphingolipid
metabolism through the inhibition of ceramide synthase. This leads to a cascade of
downstream effects, including altered cell signaling, oxidative stress, apoptosis, and impaired
neural development, most notably an increased risk of neural tube defects (NTDs). This
document aims to serve as a critical resource for researchers and professionals in the fields of
toxicology, neuroscience, and drug development by consolidating the current understanding of
FB3-induced neurotoxicity and providing a foundation for future research and risk assessment.

Introduction

Fumonisins are a group of mycotoxins produced primarily by the fungi Fusarium verticillioides
and Fusarium proliferatum, which are frequent contaminants of corn and other agricultural
commodities worldwide.[1] The most common and toxic member of this family is Fumonisin B1
(FB1), followed by Fumonisin B2 (FB2) and Fumonisin B3 (FB3).[2] While research has
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predominantly focused on FB1, FB3 is often found concurrently in contaminated food and feed,
contributing to the overall toxicity.[3] The neurotoxic potential of fumonisins is a significant
public health concern, with established links to diseases in both animals and humans.[1][4] In
animals, fumonisin exposure is known to cause equine leukoencephalomalacia (ELEM), a fatal
neurotoxic disease in horses.[1] In humans, epidemiological studies have associated the
consumption of fumonisin-contaminated maize with a higher incidence of neural tube defects
(NTDs) in certain populations.[5][6]

FB3 shares a similar chemical structure to other B-series fumonisins and, consequently, a
similar primary mechanism of action: the inhibition of the enzyme ceramide synthase.[7] This
disruption of sphingolipid biosynthesis is a critical event that triggers a cascade of downstream
cellular dysfunctions, ultimately leading to neurotoxicity.[4] Although generally considered less
toxic than FB1, FB3 still poses a significant health risk, particularly in the context of co-
exposure with other fumonisins.[8] Understanding the specific neurotoxic profile of FB3 is
crucial for accurate risk assessment and the development of effective mitigation strategies.

Core Mechanism of Fumonisin B3 Neurotoxicity:
Disruption of Sphingolipid Metabolism

The primary molecular mechanism underlying the neurotoxicity of Fumonisin B3 is its
structural similarity to sphingoid bases, such as sphinganine and sphingosine. This allows FB3
to competitively inhibit the enzyme ceramide synthase (sphinganine N-acyltransferase), a key
enzyme in the de novo sphingolipid biosynthesis pathway.[4][7]

The inhibition of ceramide synthase by FB3 leads to two major consequences:

o Accumulation of Sphingoid Bases: The blockage of the pathway causes the accumulation of
the upstream substrates, primarily sphinganine and to a lesser extent, sphingosine. The ratio
of sphinganine to sphingosine (Sa/So) is a well-established biomarker for fumonisin
exposure.[5][9] Elevated levels of these sphingoid bases and their phosphorylated
derivatives (sphinganine-1-phosphate and sphingosine-1-phosphate) can disrupt cellular
signaling pathways that regulate cell growth, differentiation, and apoptosis.[10][11]

» Depletion of Complex Sphingolipids: The inhibition of ceramide synthesis leads to a
reduction in the production of downstream complex sphingolipids, such as ceramides,
sphingomyelin, and glycosphingolipids. These molecules are essential components of cell
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membranes, particularly in the nervous system, where they are crucial for maintaining
membrane structure and function, and for the proper functioning of membrane-associated
proteins like receptors and ion channels.[12]

The disruption of sphingolipid homeostasis is the central event that initiates a cascade of
downstream effects contributing to the overall neurotoxicity of FB3.

Signaling Pathway of Fumonisin-Induced Neurotoxicity
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Caption: Core mechanism of Fumonisin B3-induced neurotoxicity.

Key Neurotoxic Effects and Supporting Evidence

The disruption of sphingolipid metabolism by FB3 manifests in several key neurotoxic effects,
including the induction of oxidative stress, apoptosis, and interference with neural
development, particularly leading to neural tube defects.

Oxidative Stress
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Fumonisin exposure has been shown to induce oxidative stress in various cell types, including
neuronal cells.[6] This is characterized by an increase in the production of reactive oxygen
species (ROS) and lipid peroxidation, and a decrease in intracellular glutathione (GSH) levels.
[6][13] While most studies have focused on FB1, the shared mechanism of action suggests that
FB3 also contributes to oxidative stress in the nervous system.

Apoptosis

Fumonisins can induce apoptosis, or programmed cell death, in neuronal and glial cells.[5][14]
The accumulation of sphingoid bases and the disruption of ceramide-mediated signaling
pathways are thought to be key triggers for the apoptotic cascade.[10] Studies have shown that
fumonisin exposure can lead to the activation of caspases, key executioner enzymes in
apoptosis.[14]

Neural Tube Defects (NTDs)

A significant body of evidence links maternal exposure to fumonisins with an increased risk of
neural tube defects in offspring.[11][15] This is a major public health concern in populations that
rely heavily on maize as a dietary staple. The proposed mechanism involves the fumonisin-
induced disruption of sphingolipid metabolism, which in turn impairs the function of the
glycosylphosphatidylinositol (GPI)-anchored folate receptor.[11] This receptor is crucial for the
transport of folate, a vitamin essential for proper neural tube closure during embryonic
development. The inhibition of folate uptake is a critical factor in the teratogenic effects of

fumonisins.

Logical Relationship of Fumonisin-Induced Neural Tube
Defects
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Caption: Pathway from Fumonisin B3 exposure to Neural Tube Defects.

Quantitative Data on Fumonisin B3 Neurotoxicity

Quantitative data on the neurotoxic effects of FB3 are limited compared to FB1. However,
comparative studies provide valuable insights into its relative potency.

Table 1: Comparative Cytotoxicity of Fumonisins in Vitro
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. i Concentrati Key
Fumonisin Cell Line Assay T Reference
on Range Findings
Toxicity
potency: FB1
> FB2 >>
FB3. At 40
Human CCK-8 UM, inhibition
FB1, FB2, Gastric (viability), rates were
o 2.5-40 uM [16]
FB3 Epithelial LDH 69.16%
(GES-1) (cytotoxicity) (FB1),
64.32%
(FB2), and
54.60%
(FB3).
At 40 pM, cell
viability
. suppression
Porcine
. was 63.01%
FB1, FB2, Intestinal CCK-8
. o 2.5-40 uM (FB1), [17]
FB3 Epithelial (viability)
37.57%
(IPEC)
(FB2), and
40.51%
(FB3).
Dose-
dependent
Human SH- ) ]
increase in
SY5Y ROS
ROS,
neuroblastom  production,
decreased
a, Rat C6 GSH levels,
FB1 , 0.1-100 pM GSH, [6]
glioblastoma, MDA )
increased
Mouse GT1-7  formation,
) o MDA, and
hypothalamic  Cell viability ]
necrotic cell
cells ]
death in all
cell lines.
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Table 2: Effects of Fumonisins on Sphingolipid

Metabolism
Fumonisin(s) Model Biomarker Key Findings Reference
Marked
increases in
urinary free
o Urinary Sa/So sphmgahme (?a)
FB1, FB2, FB3 Mink (in vivo) atio and sphingosine [18]
(So), and Sa/So
ratio within 7
days of
exposure.
IC50 for
inhibition of
Mouse Sphingomyelin sphingomyelin
FB1 Cerebellar and Glycolipid labeling was 0.7 [19]
Neurons (in vitro)  formation uM; for glycolipid
formation was ~7
UM.
Sphingolipid Significant
profiles in alteration of
Pregnant LM/Bc
FB1 maternal and sphingolipid [20]

Mice (in vivo)

embryonic

tissues

profiles following

exposure.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research on FB3

neurotoxicity. Below are summaries of key experimental protocols cited in the literature.

In Vitro Neurotoxicity Assessment

A common approach to assess the neurotoxicity of fumonisins in vitro involves the use of

neuronal or glial cell lines.
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Objective: To determine the dose-dependent cytotoxic effects of Fumonisin B3 on a neuronal
cell line.

Materials:

Human neuroblastoma cell line (e.g., SH-SY5Y)

e Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and
antibiotics

e Fumonisin B3 (analytical standard)

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability
reagent

o LDH (Lactate Dehydrogenase) cytotoxicity assay kit
o 96-well cell culture plates

» Plate reader

Protocol:

e Cell Culture: Culture SH-SY5Y cells in appropriate medium at 37°C in a humidified
atmosphere of 5% CO2.

o Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10”4 cells/well and allow them
to adhere for 24 hours.

» Fumonisin B3 Exposure: Prepare a stock solution of FB3 in a suitable solvent (e.g., sterile
water or DMSO) and dilute it in cell culture medium to achieve a range of final concentrations
(e.g.,0.1, 1, 10, 50, 100 uM). Replace the medium in the wells with the FB3-containing
medium. Include a vehicle control group.

¢ Incubation: Incubate the cells with FB3 for various time points (e.g., 24, 48, 72 hours).

o Cell Viability Assay (MTT):
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o Add MTT solution to each well and incubate for 2-4 hours at 37°C.

o Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan
crystals.

o Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate
reader.

(¢]

Calculate cell viability as a percentage of the control group.

o Cytotoxicity Assay (LDH):

o

Collect the cell culture supernatant.

[¢]

Perform the LDH assay according to the manufacturer's instructions.

[¢]

Measure the absorbance at the appropriate wavelength.

[e]

Calculate cytotoxicity as a percentage of the maximum LDH release control.

Experimental Workflow for In Vitro Neurotoxicity
Assessment
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Caption: A typical workflow for in vitro neurotoxicity assessment of Fumonisin B3.
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In Vivo Assessment of Fumonisin-Induced Neural Tube
Defects

Animal models, particularly mice, are used to study the effects of fumonisin exposure on

embryonic development.

Objective: To evaluate the teratogenic potential of Fumonisin B3 in a mouse model.

Materials:

Pregnant mice (e.g., LM/Bc strain, known to be sensitive to fumonisin-induced NTDs)

Fumonisin B3 (analytical standard)

Vehicle (e.qg., sterile saline)

Dissecting microscope

Tools for embryo collection and analysis

Protocol:

Animal Mating: Set up timed matings of mice. The day a vaginal plug is observed is
designated as gestational day (GD) 0.5.

Fumonisin B3 Administration: On specific gestational days (e.g., GD 7.5 and 8.5, during
neural tube closure), administer FB3 to pregnant dams via intraperitoneal injection or oral
gavage. A range of doses should be used, along with a vehicle control group.

Embryo Collection: On a later gestational day (e.g., GD 10.5 or 14.5), euthanize the dams
and collect the embryos.

NTD Assessment: Examine the embryos under a dissecting microscope for the presence of
neural tube defects (e.g., exencephaly, spina bifida).

Biochemical Analysis (Optional): Collect maternal and embryonic tissues for the analysis of
sphingolipid profiles (Sa/So ratio) and folate levels to correlate with the incidence of NTDs.
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Conclusion and Future Directions

Fumonisin B3 is a neurotoxic mycotoxin that contributes to the adverse health effects
associated with fumonisin exposure. Its primary mechanism of action, the inhibition of ceramide
synthase and subsequent disruption of sphingolipid metabolism, is well-established. This leads
to a cascade of downstream events, including oxidative stress, apoptosis, and impaired neural
development, with a significant risk for neural tube defects.

While the fundamental mechanisms of FB3 neurotoxicity are understood to be similar to those
of FB1, there is a clear need for more research specifically focused on FB3. Key areas for
future investigation include:

¢ Quantitative Neurotoxicity Data: More dose-response studies are needed to determine the
specific neurotoxic potency of FB3 in various neuronal cell types and animal models.

o Comparative Toxicology: Further comparative studies of FB1, FB2, and FB3 are required to
better understand their relative contributions to neurotoxicity in naturally contaminated food
and feed.

e Molecular Mechanisms: A deeper investigation into the specific signaling pathways and
molecular targets affected by FB3 in the nervous system is warranted.

o Biomarker Validation: Continued validation of biomarkers, such as the Sa/So ratio, for
assessing exposure and risk associated with FB3 is essential.

A more comprehensive understanding of the neurotoxic effects of Fumonisin B3 will be critical
for developing more accurate risk assessments, establishing appropriate regulatory limits, and
implementing effective strategies to protect human and animal health.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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